molecular formula C22H22FN3O3S B14983679 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14983679
M. Wt: 427.5 g/mol
InChI Key: BFKRWCWVBIDKDH-UHFFFAOYSA-N
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, an oxazole ring, and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Oxazole Ring: The oxazole ring is often introduced via a cyclization reaction involving an amide and a nitrile oxide.

    Functional Group Modifications: The ethylcarbamoyl and fluoro-methylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated benzothiophene ring.

Scientific Research Applications

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound is believed to interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
  • **N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The unique combination of functional groups in N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide gives it distinct reactivity and potential applications compared to similar compounds. The presence of the fluoro-methylphenyl group, in particular, may enhance its bioactivity and stability.

Properties

Molecular Formula

C22H22FN3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22FN3O3S/c1-3-24-21(28)19-14-6-4-5-7-18(14)30-22(19)25-20(27)16-11-17(29-26-16)13-9-8-12(2)15(23)10-13/h8-11H,3-7H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

BFKRWCWVBIDKDH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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